molecular formula C7H16O2 B092796 2,2,3-Trimethylbutane-1,3-diol CAS No. 16343-75-2

2,2,3-Trimethylbutane-1,3-diol

Cat. No. B092796
CAS RN: 16343-75-2
M. Wt: 132.2 g/mol
InChI Key: FWRDQCHWQGNXNZ-UHFFFAOYSA-N
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Description

2,2,3-Trimethylbutane-1,3-diol, also known as triptane, is a highly branched alkane that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been investigated in the context of its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of triptane has been explored through different methodologies. One approach involves the conversion of methanol to a mixture of hydrocarbons using zinc iodide as a catalyst at 200°C, where triptane is obtained with high selectivity. This process suggests a two-stage mechanism, starting with the formation of a carbon-carbon bonded species, likely ethylene, followed by sequential cationic methylation to form higher hydrocarbons . Another related compound, 2,2,4-trimethylpentane-1,3-diol, has been synthesized using industrial isobutyraldehyde and sodium hydroxide under specific reaction conditions, yielding a product with a mass percentage of over 97% .

Molecular Structure Analysis

The molecular structure of related diols, such as 1,1,4,4-tetranitrobutane-2,3-diol, has been analyzed using X-ray crystal structure analysis. These molecules' conformations are significantly stabilized by O−...N+-type electrostatic interactions, as confirmed by quantum-mechanical calculations on model molecules . Although not directly about 2,2,3-trimethylbutane-1,3-diol, these findings provide insight into the structural aspects of similar compounds.

Chemical Reactions Analysis

Chemical reactions involving diols and their derivatives are of considerable interest. For instance, tartrate-derived diols have been used as protecting groups for boronic acids in asymmetric synthesis, enabling access to various diastereo- and enantiomerically pure organoboron reagents . Additionally, alpha-trimethylsilylalkylboronate esters have been synthesized and confirmed by selective oxidation to provide corresponding alcohols containing a trimethylsilyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2,3-trimethylbutane-1,3-diol and its derivatives are influenced by their molecular structure. The stability of these compounds allows for a wide range of transformations, which is crucial for their use in synthetic applications. The high yield and purity of the synthesized products, as demonstrated in the synthesis of 2,2,4-trimethylpentane-1,3-diol, indicate the efficiency of the synthetic methods and the robustness of the compounds' physical properties .

Scientific Research Applications

  • Combustion and Ignition Properties : Triptane has been studied for its potential as a gasoline octane booster due to its high research octane number (RON). Its combustion properties are crucial for evaluating its use in engines. A detailed kinetic model for triptane combustion has been developed and validated, emphasizing its ignition properties at engine-relevant conditions (Atef et al., 2019).

  • Chemical Kinetics and Reaction Mechanisms : The oxidation of triptane has been studied in mixtures of hydrogen and oxygen, providing insights into the rate constants for H and OH attack on triptane. This research is significant for understanding the chemical behavior of triptane under different conditions (Baldwin et al., 1981).

  • Catalytic Production from Biomass Derivatives : Triptane can be selectively formed from dimethyl ether at low temperatures on acid zeolites. This finding is important for the potential utilization of biomass derivatives as transportation fuels (Ahn et al., 2009).

  • Complexation Chemistry : Research has been conducted on the reaction of 2,2,3-Trimethylbutane-1,3-diol with PCl3 to form chiral phosphite ligands. This complexation chemistry is valuable for understanding molecular interactions and potential applications in catalysis (Dros et al., 1999).

  • Vibrational Analysis : Infrared spectra studies of triptane and related trimethylalkanes have provided insights into their molecular conformations and interactions. Such analyses are crucial for understanding the physical properties of these compounds (Crowder & Gross, 1983).

  • Thermal Decomposition Studies : Research on the thermal decomposition of triptane has contributed to understanding its stability and behavior under high-temperature conditions. These studies are relevant for applications involving heat and combustion processes (Tsang, 1966).

Safety And Hazards

The safety information for 2,2,3-Trimethylbutane-1,3-diol indicates that it may cause skin irritation (H315), cause serious eye damage (H318), may cause respiratory irritation (H335), and may be harmful to aquatic life with long-lasting effects (H411) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .

properties

IUPAC Name

2,2,3-trimethylbutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2/c1-6(2,5-8)7(3,4)9/h8-9H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRDQCHWQGNXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381664
Record name 2,2,3-trimethylbutane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3-Trimethylbutane-1,3-diol

CAS RN

16343-75-2
Record name 2,2,3-trimethylbutane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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